molecular formula C8H18ClN3O B14074792 2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride CAS No. 1439823-14-9

2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride

Cat. No.: B14074792
CAS No.: 1439823-14-9
M. Wt: 207.70 g/mol
InChI Key: YDQWNELLOYJLPJ-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride is a chemical compound with the molecular formula C8H18ClN3O and a molecular weight of 207.70 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is often used in various scientific research applications.

Preparation Methods

The synthesis of 2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride typically involves the reaction of 2,6-dimethylpiperazine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The product is then purified through recrystallization or chromatography .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

2-(2,6-Dimethylpiperazin-1-yl)acetamide;hydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

1439823-14-9

Molecular Formula

C8H18ClN3O

Molecular Weight

207.70 g/mol

IUPAC Name

2-(2,6-dimethylpiperazin-1-yl)acetamide;hydrochloride

InChI

InChI=1S/C8H17N3O.ClH/c1-6-3-10-4-7(2)11(6)5-8(9)12;/h6-7,10H,3-5H2,1-2H3,(H2,9,12);1H

InChI Key

YDQWNELLOYJLPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(N1CC(=O)N)C.Cl

Origin of Product

United States

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